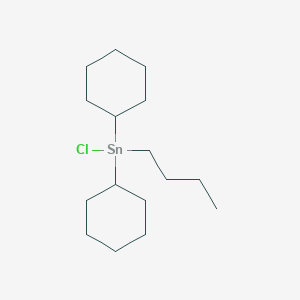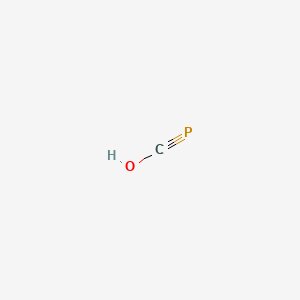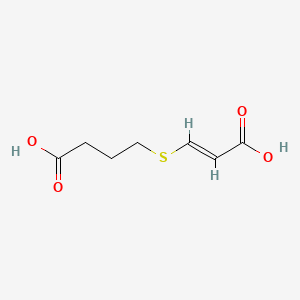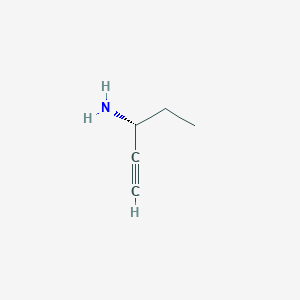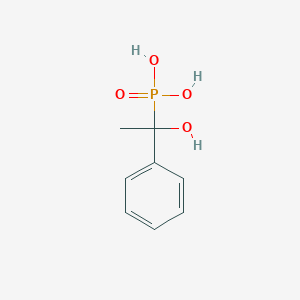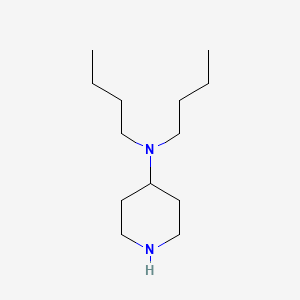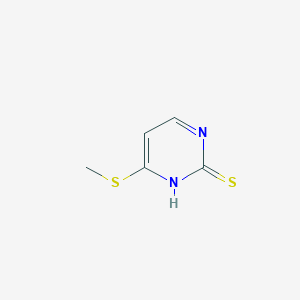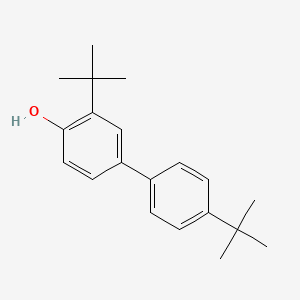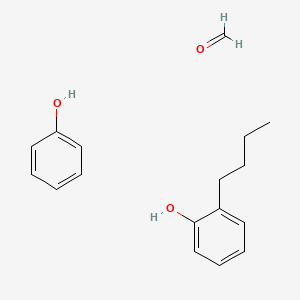
2-Butylphenol;formaldehyde;phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde, polymer with butylphenol and phenol, is a type of phenol-formaldehyde resin. These resins are synthetic polymers obtained by the reaction of phenol or substituted phenol with formaldehyde. They are widely used in various industrial applications due to their excellent adhesive properties, high mechanical strength, and resistance to heat and chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of formaldehyde, polymer with butylphenol and phenol, involves the condensation reaction between phenol, butylphenol, and formaldehyde. This reaction can be catalyzed by either acids or bases. The process typically involves the following steps :
Mixing: Phenol, butylphenol, and formaldehyde are mixed in a reactor.
Catalysis: An acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) is added to catalyze the reaction.
Heating: The mixture is heated to a temperature between 70-100°C to facilitate the condensation reaction.
Polymerization: The reaction mixture is maintained at the desired temperature until the polymerization is complete.
Cooling and Recovery: The resulting polymer is cooled and recovered by filtration or precipitation.
Industrial Production Methods
In industrial settings, the production of phenol-formaldehyde resins involves large-scale reactors and continuous processing techniques. The process is optimized for high yield and purity, and involves strict control of reaction conditions such as temperature, pH, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Formaldehyde, polymer with butylphenol and phenol, undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized to form various oxidation products.
Substitution: The aromatic rings in the polymer can undergo electrophilic substitution reactions.
Cross-linking: The polymer can form cross-linked structures through reactions with additional formaldehyde or other cross-linking agents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used.
Cross-linking: Additional formaldehyde or other aldehydes can be used as cross-linking agents
Major Products
Oxidation: Various oxidized derivatives of the polymer.
Substitution: Halogenated or nitrated derivatives of the polymer.
Cross-linking: Highly cross-linked, thermosetting polymer structures
Wissenschaftliche Forschungsanwendungen
Formaldehyde, polymer with butylphenol and phenol, has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the preparation of biological specimens for microscopy.
Medicine: Utilized in the production of medical adhesives and coatings.
Industry: Widely used in the manufacture of adhesives, coatings, and molding compounds .
Wirkmechanismus
The mechanism of action of formaldehyde, polymer with butylphenol and phenol, involves the formation of strong covalent bonds between the phenolic units and formaldehyde. This results in a highly cross-linked, thermosetting polymer network. The molecular targets include the hydroxyl groups of phenol and butylphenol, which react with formaldehyde to form methylene and ether linkages .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol-formaldehyde resin: A similar polymer formed by the reaction of phenol with formaldehyde.
Para-tertiary butylphenol formaldehyde resin: A polymer formed by the reaction of para-tertiary butylphenol with formaldehyde
Uniqueness
Formaldehyde, polymer with butylphenol and phenol, is unique due to the presence of butylphenol, which imparts specific properties such as increased flexibility and improved adhesive strength compared to other phenol-formaldehyde resins .
Eigenschaften
CAS-Nummer |
51732-68-4 |
|---|---|
Molekularformel |
C17H22O3 |
Molekulargewicht |
274.35 g/mol |
IUPAC-Name |
2-butylphenol;formaldehyde;phenol |
InChI |
InChI=1S/C10H14O.C6H6O.CH2O/c1-2-3-6-9-7-4-5-8-10(9)11;7-6-4-2-1-3-5-6;1-2/h4-5,7-8,11H,2-3,6H2,1H3;1-5,7H;1H2 |
InChI-Schlüssel |
ACVXCZQYLBDZHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=CC=C1O.C=O.C1=CC=C(C=C1)O |
Verwandte CAS-Nummern |
51732-68-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


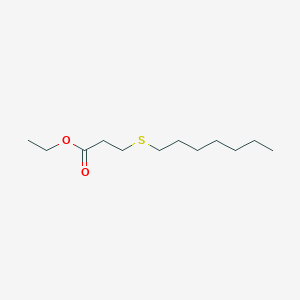

![Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate](/img/structure/B14655537.png)
![Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol](/img/structure/B14655556.png)
